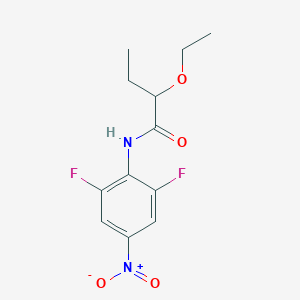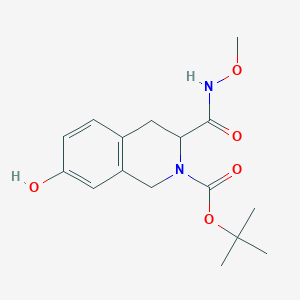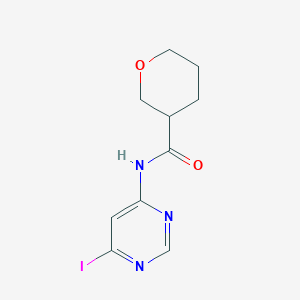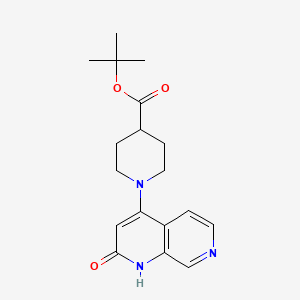
N-(2,6-difluoro-4-nitrophenyl)-2-ethoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluoro-4-nitrophenyl)-2-ethoxybutanamide is a synthetic organic compound characterized by the presence of difluoro and nitro functional groups on a phenyl ring, along with an ethoxybutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluoro-4-nitrophenyl)-2-ethoxybutanamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-(2,6-difluoro-4-nitrophenyl)-2-ethoxybutanamide can undergo various chemical reactions, including:
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: Formation of N-(2,6-difluoro-4-aminophenyl)-2-ethoxybutanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,6-difluoro-4-nitrophenyl)-2-ethoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,6-difluoro-4-nitrophenyl)-2-ethoxybutanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The difluoro groups may enhance the compound’s stability and binding affinity to its targets .
類似化合物との比較
Similar Compounds
Uniqueness
N-(2,6-difluoro-4-nitrophenyl)-2-ethoxybutanamide
特性
IUPAC Name |
N-(2,6-difluoro-4-nitrophenyl)-2-ethoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O4/c1-3-10(20-4-2)12(17)15-11-8(13)5-7(16(18)19)6-9(11)14/h5-6,10H,3-4H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIUKMYJKAXLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1F)[N+](=O)[O-])F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(oxolan-2-ylmethoxy)-N-[(6-pyridin-2-ylpyridin-2-yl)methyl]acetamide](/img/structure/B7408760.png)
![Methyl 2-hydroxy-3-[(4-methylquinoline-3-carbonyl)amino]pentanoate](/img/structure/B7408764.png)
![N-[2-[(6-fluoropyridin-2-yl)amino]ethyl]-1,4-dithiane-2-carboxamide](/img/structure/B7408770.png)
![2-[2-[(4-Methyl-1,2-oxazol-3-yl)methylcarbamoyl]phenyl]sulfanylpropanoic acid](/img/structure/B7408777.png)
![Ethyl 5-[1-(2,2,3-trimethylbut-3-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylate](/img/structure/B7408779.png)

![3-(1-Methylimidazol-2-yl)-2-[(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid](/img/structure/B7408799.png)



![ethyl 4-[[(1R,2R)-2-(2-hydroxyethyl)cyclohexyl]amino]pyrimidine-2-carboxylate](/img/structure/B7408834.png)
![N-[2-[2-(dimethylamino)ethoxy]ethyl]-1-(3-methyl-1,2-thiazol-4-yl)ethanamine](/img/structure/B7408862.png)
![Ethyl 2,2-difluoro-2-[4-hydroxy-1-(2,2,3-trimethylbut-3-enoyl)piperidin-4-yl]acetate](/img/structure/B7408865.png)

